molecular formula C6H5FN2O B581412 (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine CAS No. 1198353-49-9

(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B581412
CAS No.: 1198353-49-9
M. Wt: 140.117
InChI Key: XUFPVTMDAAHZQP-YCRREMRBSA-N
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Description

(E)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a 5-fluoropyridine ring via an imine (C=N) bond in the E configuration. This geometry ensures that the hydroxylamine substituent and the pyridine ring are on opposite sides of the C=N axis, influencing molecular interactions and stability. Schiff bases are critical in coordination chemistry, catalysis, and medicinal applications due to their ability to act as ligands and participate in hydrogen bonding .

Properties

IUPAC Name

(NE)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFPVTMDAAHZQP-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Other Hydroxylamine-Based Schiff Bases

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine () provides key insights into structural trends:

  • Dihedral Angles: The pyrazole ring forms dihedral angles of 42.69°–54.49° with phenyl/pyrrole substituents, indicating non-planar conformations. This contrasts with typical planar Schiff bases, suggesting steric hindrance from bulky substituents .
  • Hydrogen Bonding: O–H···N interactions create tetramers in the crystal lattice, stabilizing the structure. Similar hydrogen bonding may occur in the target compound, though the fluoropyridine moiety could alter donor-acceptor dynamics.

Comparison with Nitro-Substituted Schiff Bases

The structure of (E)-N-[(2-methoxy-naphthalen-1-yl)methylidene]-3-nitro-aniline () highlights substituent effects:

  • Bond Lengths : The C=N bond length (1.261 Å) is consistent with typical imine bonds. The nitro group exhibits bond lengths of 1.239–1.241 Å, shorter than hydroxylamine’s N–O bonds (~1.45 Å), reflecting stronger electron withdrawal .
  • Intermolecular Interactions : C–H···O interactions dominate here, differing from the O–H···N bonds in hydroxylamine derivatives. Fluorine’s electronegativity in the target compound may favor C–F···H or C–F···π interactions .

Fluorinated Pyridine Derivatives

The Catalog of Pyridine Compounds () lists (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide, which shares the 5-fluoropyridine motif but incorporates iodine and pivalamide groups. Key differences include:

  • Substituent Effects : Iodine’s bulkiness and polarizability may increase steric strain and intermolecular halogen bonding, absent in the target compound.
  • Biological Relevance : Fluoropyridine derivatives are prevalent in pharmaceuticals (e.g., TIBSOVO®, ), where fluorine enhances metabolic stability and binding affinity .

Tabulated Comparison of Structural and Electronic Properties

Compound Name C=N Bond Length (Å) Dihedral Angles (°) Key Intermolecular Interactions Reference
Target: (E)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine N/A* N/A* Predicted: O–H···N, C–F···H
(E)-N-{[3-methyl-1-phenyl-5-(pyrrolyl)pyrazol-4-yl]methylidene}hydroxylamine 1.26 (estimated) 42.69–54.49 O–H···N (tetramer formation)
(E)-N-[(2-methoxy-naphthalen-1-yl)methylidene]-3-nitro-aniline 1.261 59.99 C–H···O, C–H···π
(E)-N-(5-fluoro-4-(hydroxyimino)methyl-3-iodopyridin-2-yl)pivalamide N/A N/A Halogen bonding (C–I···O/N)

Biological Activity

(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine, also known by its CAS number 1198353-49-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a 5-fluoropyridine moiety. This structural configuration is significant for its biological interactions and potential as a drug candidate.

Research indicates that compounds with hydroxylamine groups often exhibit diverse biological activities, including:

  • Anticancer Activity : Hydroxylamines can interact with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Some derivatives exhibit activity against various pathogens.
  • Enzyme Inhibition : Hydroxylamines may inhibit enzymes such as deacetylases and kinases, which are crucial in cancer and other diseases.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of hydroxylamine derivatives revealed that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10.5
Caco-2 (colon adenocarcinoma)12.3
3T3-L1 (mouse embryo)15.0

These results indicate that the compound has a promising profile as an anticancer agent, particularly against cervical and colon cancer cells.

Antimicrobial Activity

The compound's antimicrobial potential was assessed against various bacterial strains. In vitro tests showed significant inhibition of growth against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) were determined to be in the range of 20–50 µg/mL, suggesting moderate antibacterial activity.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The most active derivative demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines, significantly lower than that of the parent compound. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in tumors.

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